Trimethylsilyl 2-trimethylsiloxyethyl sulfide
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Overview
Description
Trimethylsilyl 2-trimethylsiloxyethyl sulfide is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2-trimethylsiloxyethyl sulfide typically involves the reaction of trimethylsilyl chloride with a suitable sulfide precursor under controlled conditions. Common reagents include trimethylsilyl chloride and lithium sulfide in solvents like acetonitrile . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-trimethylsiloxyethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler sulfides or thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Tetrabutylammonium fluoride in solvents like tetrahydrofuran is often used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilyl 2-trimethylsiloxyethyl sulfide has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of trimethylsilyl 2-trimethylsiloxyethyl sulfide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups during synthesis, and enhance the volatility of compounds for analytical purposes . The pathways involved often include the formation and cleavage of silicon-oxygen and silicon-sulfur bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar applications but lacks the additional sulfide functionality.
Bis(trimethylsilyl) sulfide: Contains two trimethylsilyl groups bonded to sulfur, offering different reactivity and applications.
Trimethylsilyl ethyl sulfide: Similar structure but with an ethyl group instead of the 2-trimethylsiloxyethyl group.
Uniqueness
Trimethylsilyl 2-trimethylsiloxyethyl sulfide is unique due to its dual functionality, combining the properties of trimethylsilyl groups with the reactivity of a sulfide. This combination allows for versatile applications in synthesis, protection, and modification of various compounds.
Properties
CAS No. |
78921-31-0 |
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Molecular Formula |
C8H22OSSi2 |
Molecular Weight |
222.50 g/mol |
IUPAC Name |
trimethyl(2-trimethylsilyloxyethylsulfanyl)silane |
InChI |
InChI=1S/C8H22OSSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
XCBOVFFZLIBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCS[Si](C)(C)C |
Origin of Product |
United States |
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